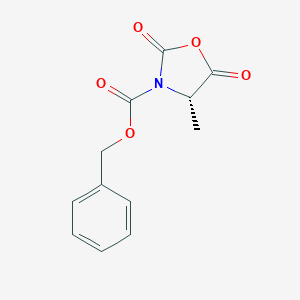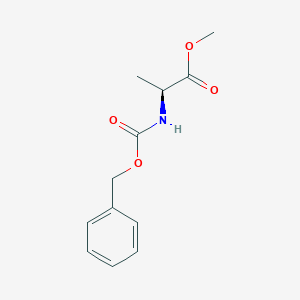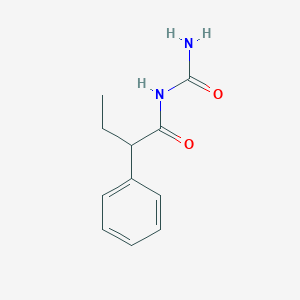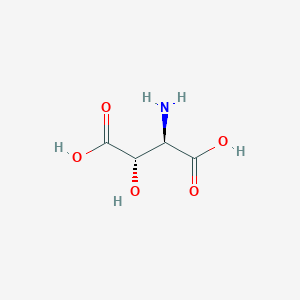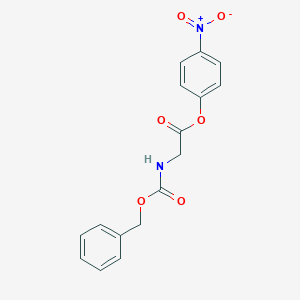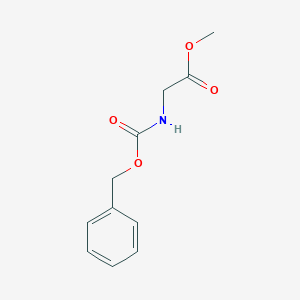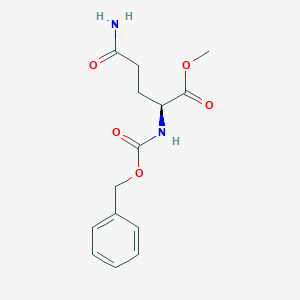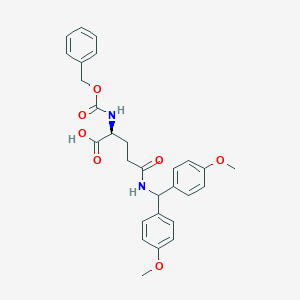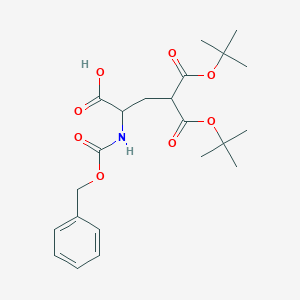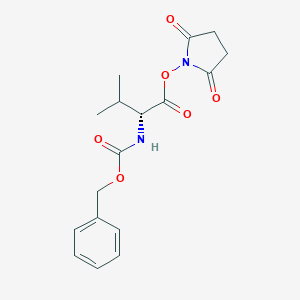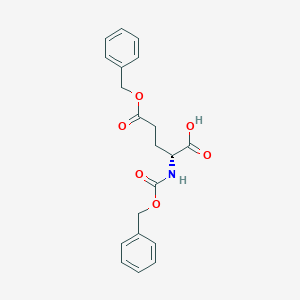
z-d-Glu(obzl)-oh
説明
Z-D-Glu(Obzl)-OH is a derivative of D-Glu . It is an amino acid that can be used for the synthesis of compounds .
Synthesis Analysis
This compound can be used in solution phase peptide synthesis . It is also used in the custom synthesis of stable isotope-labeled compounds .Molecular Structure Analysis
The empirical formula of this compound is C20H21NO6 . Its molecular weight is 371.38 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 371.38 and its empirical formula is C20H21NO6 .科学的研究の応用
Synthesis Applications
Synthesis of γ-L-Glutamyl-Taurine : Z-d-Glu(obzl)-oh was used as an intermediate derivative in synthesizing γ-L-Glutamyl-Taurine, a bioactive substance, indicating its role in complex peptide synthesis (Sebestyen et al., 2009).
Peptide Synthesis Enhancements : In the study of amino acids and peptides, this compound was utilized to synthesize Z-Glu(O-2-Ada)-oBzl, improving solubility in organic solvents of peptide intermediates containing the Glu residue (Okada & Mu, 1997).
Casein Sequences Synthesis : The derivative was used in synthesizing protected oligophosphoseryl peptides from bovine caseins, highlighting its application in detailed peptide construction (Paquet & Johns, 2009).
Biological Activity and Peptide Synthesis
Synthesis of Tuftsin Derivatives : In creating tuftsin derivatives, this compound played a significant role in incorporating specific amino acid residues, demonstrating its utility in producing biologically active peptides (Filira et al., 2009).
Chiral Recognition Studies : this compound was used to investigate its impact on chiral recognition ability in oligopeptide derivatives, contributing to understanding of stereochemistry in peptide structures (Yoshikawa et al., 2005).
Porcine Motilin Synthesis : This compound was essential in the synthesis of a protected tetradecapeptide for the total synthesis of porcine motilin, a gastric motor activity stimulating polypeptide (Kai et al., 1975).
Miscellaneous Applications
Infrared Spectroscopy in Chemistry : this compound was studied via IR spectroscopy in solutions, providing insights into hydrogen bonding characteristics and proton polarizability, crucial for understanding molecular interactions (Rastogi & Zundel, 1981).
Study in Solubility Thermodynamics : Its presence was investigated in a study on Zr solubility in the presence of gluconic acid, suggesting its indirect role in understanding complex chemical interactions (Kobayashi et al., 2017).
Role in Prodrugs Stability and Metabolism : It was used to investigate the degradation mechanism and rate of model compounds in prodrug design, indicating its utility in pharmaceutical research (Lepist et al., 2000).
Safety and Hazards
作用機序
Target of Action
z-d-Glu(obzl)-oh is a derivative of D-Glu and can be used for the synthesis of compounds . .
Biochemical Pathways
Given that it is a derivative of D-Glu, it may be involved in similar biochemical pathways, but this is speculative and requires further investigation .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially influence its action .
生化学分析
Biochemical Properties
Z-d-Glu(obzl)-oh plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it can be used as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, which are essential for the stability and functionality of the synthesized peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, this compound can enhance or inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to form stable covalent bonds with these biomolecules is a key factor in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. It is important to identify the threshold effects and potential toxic or adverse effects at high doses to ensure the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVXHQQTRSWGO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59486-73-6, 5680-86-4 | |
| Record name | 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59486-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



